Satavaptan Satavaptan Satavaptan is a vasopressin V2 receptor antagonist that has been shown to improve hyponatremia in patients with cirrhosis, congestive heart failure, and syndrome of inappropriate antidiuresis. It has a role as a vasopressin receptor antagonist and an aquaretic. It is a member of morpholines, an aromatic ether, a member of benzamides, a secondary carboxamide, a monomethoxybenzene, a sulfonamide and an oxaspiro compound.
SR 121463 is a nonpeptide aquaretic compound with potent selective antagonism of the vasopressin V2 (V1b) receptor subtype. It is a candidate for control of hyponatremia and in the treatment of syndrome of inappropriate secretion of anti-diuretic hormone (SIADH).
Satavaptan is under investigation in clinical trial NCT00359437 (Satavaptan in the Prevention of Ascites Recurrence in Patients With Ascites Due to Cirrhosis of the Liver).
Brand Name: Vulcanchem
CAS No.: 185913-78-4
VCID: VC0004126
InChI: InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37)
SMILES: CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
Molecular Formula: C33H45N3O8S
Molecular Weight: 643.8 g/mol

Satavaptan

CAS No.: 185913-78-4

VCID: VC0004126

Molecular Formula: C33H45N3O8S

Molecular Weight: 643.8 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Satavaptan - 185913-78-4

Description

Satavaptan, also known as SR 121463 or Aquilda, is a selective vasopressin V2 receptor antagonist. It is primarily used to manage conditions associated with excessive water retention, such as hyponatremia and ascites in patients with cirrhosis or congestive heart failure . This compound has been extensively studied for its potential in treating various conditions related to vasopressin dysregulation.

Mechanism of Action

Satavaptan acts by selectively blocking the vasopressin V2 receptors in the kidneys. Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating water balance in the body by promoting water reabsorption in the collecting ducts of the kidneys. By antagonizing the V2 receptors, satavaptan reduces water reabsorption, leading to increased urine production without affecting electrolyte excretion, which is beneficial in treating conditions like hyponatremia .

Hyponatremia

Satavaptan has been shown to effectively improve serum sodium levels in patients with hyponatremia, particularly those with conditions like cirrhosis or syndrome of inappropriate antidiuretic hormone secretion (SIADH) . It acts as an aquaretic, increasing water excretion without affecting sodium levels, making it a valuable treatment option for hyponatremia.

Ascites in Cirrhosis

Despite initial promise in short-term studies, larger clinical trials have shown mixed results regarding satavaptan's efficacy in managing ascites in cirrhotic patients. While it did not significantly outperform placebo in primary endpoints, satavaptan demonstrated some benefits in secondary endpoints, such as delaying ascites formation and improving serum sodium levels .

Data Table: Key Information About Satavaptan

PropertyDescription
Chemical FormulaC33H45N3O8S
Molecular WeightApproximately 643.8 g/mol
Mechanism of ActionVasopressin V2 receptor antagonist
Clinical ApplicationsHyponatremia, Ascites in Cirrhosis
Development StatusDiscontinued for several indications
Safety ProfileGenerally well-tolerated, with some safety concerns noted
CAS No. 185913-78-4
Product Name Satavaptan
Molecular Formula C33H45N3O8S
Molecular Weight 643.8 g/mol
IUPAC Name N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide
Standard InChI InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37)
Standard InChIKey QKXJWFOKVQWEDZ-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
Canonical SMILES CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
Appearance Solid powder
Purity > 98%
Synonyms 1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro(4-(2-morpholinoethoxy)cyclohexane)indoline-2-one, phosphate monohydrate cis-isomer
1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro-(4-(2-morpholinoethoxy)cyclohexane)indol-2-one fumarate
satavaptan
SR 121463A
SR-121463
SR-121463B
SR121463B
Reference 1:Global analysis of the effects of the V2 receptor antagonist satavaptan on protein phosphorylation in collecting duct. Hoffert JD, Pisitkun T, Saeed F, Wilson JL, Knepper MA.Am J Physiol Renal Physiol. 2014 Feb 15;306(4):410-21. doi: 10.1152/ajprenal.00497.2013. Epub 2013 Nov 20. PMID: 24259510 Free PMC Article 2:Satavaptan treatment for ascites in patients with cirrhosis: a meta-analysis of effect on hepatic encephalopathy development. Watson H, Jepsen P, Wong F, Ginès P, Córdoba J, Vilstrup H.Metab Brain Dis. 2013 Jun;28(2):301-5. doi: 10.1007/s11011-013-9384-4. Epub 2013 Mar 6. Review. PMID: 23463488 3:Meta-analysis: the safety and efficacy of vaptans (tolvaptan, satavaptan and lixivaptan) in cirrhosis with ascites or hyponatraemia. Dahl E, Gluud LL, Kimer N, Krag A.Aliment Pharmacol Ther. 2012 Oct;36(7):619-26. doi: 10.1111/apt.12025. Epub 2012 Aug 21. PMID: 22908905 Free Article 4:Satavaptan for the management of ascites in cirrhosis: efficacy and safety across the spectrum of ascites severity. Wong F, Watson H, Gerbes A, Vilstrup H, Badalamenti S, Bernardi M, Ginès P; Satavaptan Investigators Group..Gut. 2012 Jan;61(1):108-16. doi: 10.1136/gutjnl-2011-300157. Epub 2011 Aug 11. PMID: 21836029 5:Short- and long-term treatment of dilutional hyponatraemia with satavaptan, a selective arginine vasopressin V2-receptor antagonist: the DILIPO study. Aronson D, Verbalis JG, Mueller M, Krum H; DILIPO investigators..Eur J Heart Fail. 2011 Mar;13(3):327-36. doi: 10.1093/eurjhf/hfq226. Epub 2011 Jan 3. PMID: 21199833 Free Article 6:Effects of a selective vasopressin V2 receptor antagonist, satavaptan, on ascites recurrence after paracentesis in patients with cirrhosis. Wong F, Gines P, Watson H, Horsmans Y, Angeli P, Gow P, Minini P, Bernardi M.J Hepatol. 2010 Aug;53(2):283-90. doi: 10.1016/j.jhep.2010.02.036. Epub 2010 May 24. PMID: 20541828 7:Clinical trial: short-term effects of combination of satavaptan, a selective vasopressin V2 receptor antagonist, and diuretics on ascites in patients with cirrhosis without hyponatraemia--a randomized, double-blind, placebo-controlled study. Ginès P, Wong F, Watson H, Terg R, Bruha R, Zarski JP, Dudley F; NormoCAT Study Investigators..Aliment Pharmacol Ther. 2010 Apr;31(8):834-45. doi: 10.1111/j.1365-2036.2010.04236.x. Epub 2010 Jan 22. PMID: 20102356 Free Article 8:Effects of satavaptan, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial. Ginès P, Wong F, Watson H, Milutinovic S, del Arbol LR, Olteanu D; HypoCAT Study Investigators..Hepatology. 2008 Jul;48(1):204-13. doi: 10.1002/hep.22293. PMID: 18508290 9:Successful long-term treatment of hyponatremia in syndrome of inappropriate antidiuretic hormone secretion with satavaptan (SR121463B), an orally active nonpeptide vasopressin V2-receptor antagonist. Soupart A, Gross P, Legros JJ, Alföldi S, Annane D, Heshmati HM, Decaux G.Clin J Am Soc Nephrol. 2006 Nov;1(6):1154-60. Epub 2006 Oct 11. PMID: 17699341 Free Article
PubChem Compound 158348
Last Modified Feb 18 2024

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